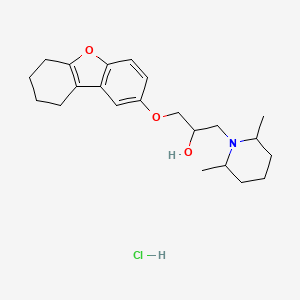
1-Piperidineethanol, 2,6-dimethyl-alpha-(((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)methyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidineethanol, 2,6-dimethyl-alpha-(((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)methyl)-, hydrochloride is a complex organic compound with the molecular formula C22H32ClNO3. This compound is known for its unique structural features, which include a piperidine ring, a dibenzofuran moiety, and an ethanol group. It is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidineethanol, 2,6-dimethyl-alpha-(((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)methyl)-, hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dibenzofuran Moiety: The dibenzofuran group is introduced via an etherification reaction, where the dibenzofuran derivative reacts with the piperidine intermediate.
Attachment of the Ethanol Group: The ethanol group is attached through a nucleophilic substitution reaction, where the hydroxyl group of ethanol reacts with the piperidine intermediate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-Piperidineethanol, 2,6-dimethyl-alpha-(((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)methyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Piperidineethanol, 2,6-dimethyl-alpha-(((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)methyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as its role in drug development for various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1-Piperidineethanol, 2,6-dimethyl-alpha-(((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)methyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Piperidineethanol, 2,6-dimethyl-alpha-(((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)methyl)-, free base
- 1-Piperidineethanol, 2,6-dimethyl-alpha-(((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)methyl)-, acetate
Uniqueness
1-Piperidineethanol, 2,6-dimethyl-alpha-(((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)methyl)-, hydrochloride is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
119952-78-2 |
|---|---|
Fórmula molecular |
C22H32ClNO3 |
Peso molecular |
393.9 g/mol |
Nombre IUPAC |
1-(2,6-dimethylpiperidin-1-yl)-3-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C22H31NO3.ClH/c1-15-6-5-7-16(2)23(15)13-17(24)14-25-18-10-11-22-20(12-18)19-8-3-4-9-21(19)26-22;/h10-12,15-17,24H,3-9,13-14H2,1-2H3;1H |
Clave InChI |
RPJMOPDZFOOMRK-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(N1CC(COC2=CC3=C(C=C2)OC4=C3CCCC4)O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


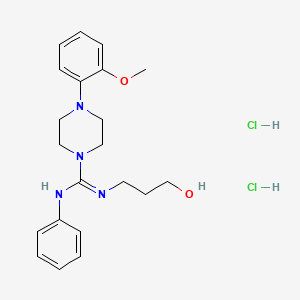

![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15S,17S,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate](/img/structure/B12757589.png)
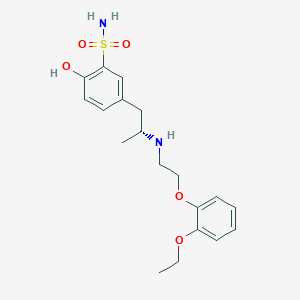
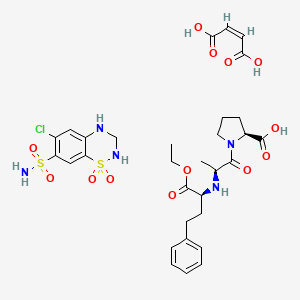


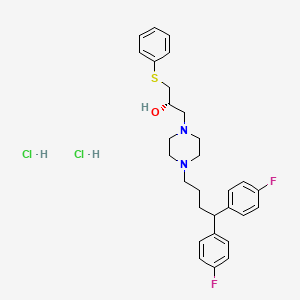
![18-Dodecylnonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,21,23,25,28(32),29,33-hexadecaene-12,27-dione](/img/structure/B12757610.png)


![(1aS,7aR)-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12757634.png)


